UCL-2190
Beschreibung
UCL-2190 is a piperidine-based compound structurally derived from ciproxifan, a histamine H3 receptor (H3R) inverse agonist. It was first synthesized in 2001 as part of efforts to optimize spacer elements and lipophilic residues in H3R ligands . The molecule retains a three-methylene spacer (spacer A) and a benzyl ether group, but its lipophilic region incorporates a tetrahydronaphthalene system instead of the keto group found in ciproxifan. This modification aimed to enhance fluorescence properties for imaging applications while maintaining H3R affinity . This compound has been studied in the context of dual-target therapies for Prader–Willi Syndrome (PWS), where its weak inhibition of histone methyltransferase G9a and potent H3R inverse agonism were explored .
Eigenschaften
Molekularformel |
C19H27NO2 |
|---|---|
Molekulargewicht |
301.43 |
IUPAC-Name |
cyclopropyl(4-((5-(pyrrolidin-1-yl)pentyl)oxy)phenyl)methanone |
InChI |
InChI=1S/C19H27NO2/c21-19(16-6-7-16)17-8-10-18(11-9-17)22-15-5-1-2-12-20-13-3-4-14-20/h8-11,16H,1-7,12-15H2 |
InChI-Schlüssel |
MGBJNFCSMWLGNE-UHFFFAOYSA-N |
SMILES |
O=C(C1CC1)C(C=C2)=CC=C2OCCCCCN3CCCC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCL-2190 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
UCL-2190 belongs to a class of piperidine derivatives targeting H3R. Key analogues and their distinguishing features include:
Research Findings and Mechanistic Insights
H3R vs. G9a Selectivity: this compound exhibits ~10-fold lower H3R affinity compared to ciproxifan but retains sufficient inverse agonism for therapeutic exploration . Its weak G9a inhibition (~low percentile range) contrasts with potent G9a inhibitors (e.g., UNC0642), which require a protonated heterocyclic group to interact with Asp1088 in the enzyme’s catalytic site.
Dual-Target Potential: While this compound was hypothesized to combine H3R inverse agonism and G9a inhibition for PWS therapy, its G9a activity was deemed insufficient. In contrast, certain G9a inhibitors (e.g., BIX01294) showed unexpected H3R ligand properties, suggesting a scaffold-dependent overlap in target engagement .
Critical Analysis of Limitations
- Structural Constraints : The absence of a protonatable group in this compound’s heterocycle precludes strong G9a inhibition, limiting its dual-target utility .
- Pharmacokinetic Gaps: No data on blood-brain barrier penetration or metabolic stability are available for this compound, unlike advanced H3R ligands (e.g., pitolisant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
